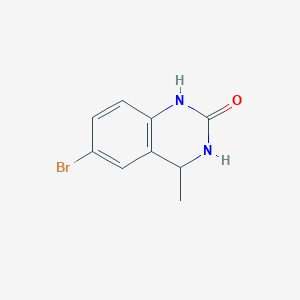![molecular formula C20H24N10 B12271226 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B12271226.png)
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-dimetil-1H-pirazol-1-il)-6-(4-{5,6-dimetil-[1,2,4]triazolo[1,5-a]pirimidin-7-il}piperazin-1-il)pirimidina es un compuesto orgánico complejo que presenta múltiples estructuras heterocíclicas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(3,5-dimetil-1H-pirazol-1-il)-6-(4-{5,6-dimetil-[1,2,4]triazolo[1,5-a]pirimidin-7-il}piperazin-1-il)pirimidina típicamente implica síntesis orgánica en múltiples pasos. El proceso comienza con la preparación de los componentes heterocíclicos individuales, como los derivados de pirazol, triazolopirimidina y piperazina. Estos componentes se acoplan luego a través de diversas reacciones orgánicas, incluidas reacciones de sustitución nucleófila y ciclización, bajo condiciones controladas para formar el compuesto final.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza al tiempo que minimiza los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y principios de química verde para garantizar una producción sostenible.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(3,5-dimetil-1H-pirazol-1-il)-6-(4-{5,6-dimetil-[1,2,4]triazolo[1,5-a]pirimidin-7-il}piperazin-1-il)pirimidina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden ocurrir en diferentes posiciones en los anillos heterocíclicos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio e hidrogenación catalítica.
Sustitución: Reactivos halogenados, bases o ácidos fuertes y disolventes como dimetilsulfóxido (DMSO) o acetonitrilo.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir productos desoxigenados o hidrogenados.
Aplicaciones Científicas De Investigación
4-(3,5-dimetil-1H-pirazol-1-il)-6-(4-{5,6-dimetil-[1,2,4]triazolo[1,5-a]pirimidin-7-il}piperazin-1-il)pirimidina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: Investigado por su potencial como sonda bioquímica o inhibidor en varias vías biológicas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias, antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros y nanomateriales, debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción de 4-(3,5-dimetil-1H-pirazol-1-il)-6-(4-{5,6-dimetil-[1,2,4]triazolo[1,5-a]pirimidin-7-il}piperazin-1-il)pirimidina implica su interacción con objetivos moleculares y vías específicas. Estas interacciones pueden modular varios procesos biológicos, como la actividad enzimática, la unión al receptor y la transducción de señales. El mecanismo exacto depende de la aplicación y el contexto específicos en los que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 4-(3,3-dimetilpirrolidin-1-il)benzoico
- Ácido 1H-pirazol-1-acético, alfa,alfa-dimetil-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-, éster 1,1-dimetil-etílico
- Ácido 4-(2,5-dimetil-1H-pirrol-1-il)-3-hidroxibenzoico
Singularidad
4-(3,5-dimetil-1H-pirazol-1-il)-6-(4-{5,6-dimetil-[1,2,4]triazolo[1,5-a]pirimidin-7-il}piperazin-1-il)pirimidina es única debido a su combinación de múltiples estructuras heterocíclicas, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C20H24N10 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
7-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H24N10/c1-13-9-14(2)29(26-13)18-10-17(21-11-22-18)27-5-7-28(8-6-27)19-15(3)16(4)25-20-23-12-24-30(19)20/h9-12H,5-8H2,1-4H3 |
Clave InChI |
XESQDCHQYIRGTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=C(C(=NC5=NC=NN45)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-6-(pyridin-4-yl)-1,8-naphthyridine](/img/structure/B12271152.png)
![2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12271160.png)
![2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B12271166.png)
![6-Aza-bicyclo[3.1.1]heptan-3-ol](/img/structure/B12271172.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B12271178.png)
![3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B12271193.png)
![N-methyl-N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyridin-2-amine](/img/structure/B12271195.png)
![N-methyl-N-[1-(2-phenoxyethyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12271198.png)
![4-Methoxy-7-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12271214.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyridazine](/img/structure/B12271222.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine](/img/structure/B12271231.png)
![4-bromo-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12271235.png)
![N-(5-chloro-2-methoxyphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12271237.png)

